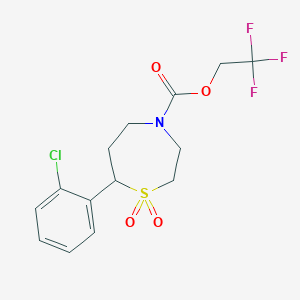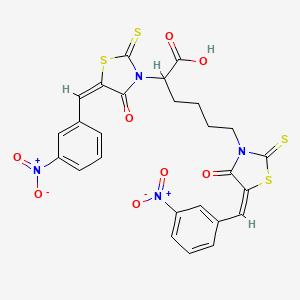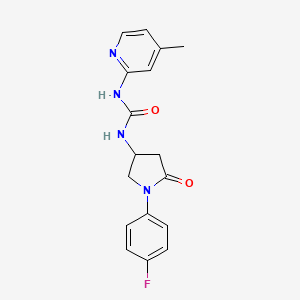
1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methylpyridin-2-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methylpyridin-2-yl)urea, also known as PF-06463922, is a small molecule inhibitor that is being studied for its potential use in the treatment of cancer. This compound has shown promising results in preclinical studies and is currently undergoing clinical trials.
Wissenschaftliche Forschungsanwendungen
Role in Orexin Receptor Mechanisms
Research has highlighted the significance of orexin receptors in modulating feeding, arousal, stress, and substance abuse behaviors. A study conducted by Piccoli et al. (2012) explored the effects of different orexin receptor antagonists, including compounds similar to the mentioned urea derivative, in a binge eating model in female rats. The study suggests that selective antagonism at orexin-1 receptors could represent a novel pharmacological approach to treating eating disorders with a compulsive component, shedding light on the potential therapeutic applications of urea derivatives in neuropsychopharmacology (Piccoli et al., 2012).
Hydrogen Bonding and Complex Formation
Another aspect of scientific research involving urea derivatives focuses on their conformational behavior and ability to form hydrogen-bonded complexes. A study by Corbin et al. (2001) detailed the synthesis and conformational studies of heterocyclic ureas, investigating their unfolding to form multiply hydrogen-bonded complexes. This research provides insights into the structural and binding properties of urea derivatives, which could be valuable in the development of self-assembling materials and the study of molecular interactions (Corbin et al., 2001).
Inhibition and Enzyme Activity Studies
The urea compound's structural framework has been utilized in studies exploring enzyme inhibition and interaction. Chien et al. (2004) investigated the substituent effects on pyrid-2-yl ureas towards intramolecular hydrogen bonding and cytosine complexation, contributing to the understanding of molecular recognition and enzyme inhibition mechanisms. Such research underscores the utility of urea derivatives in probing biochemical pathways and developing enzyme inhibitors (Chien et al., 2004).
Material Science and Polymer Chemistry
Urea derivatives are also being explored in material science for the development of novel polymers and materials. Research by Mallakpour and Raheno (2003) on the synthesis and characterization of new polyureas based on 4-(4′-aminophenyl)urazole demonstrates the compound's relevance in creating materials with specific properties, such as high thermal stability and unique structural features. This area of research holds potential for advancements in materials engineering and design (Mallakpour & Raheno, 2003).
Eigenschaften
IUPAC Name |
1-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(4-methylpyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN4O2/c1-11-6-7-19-15(8-11)21-17(24)20-13-9-16(23)22(10-13)14-4-2-12(18)3-5-14/h2-8,13H,9-10H2,1H3,(H2,19,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBBJZEZRHBENBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methylpyridin-2-yl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-[6-(2-Methylphenyl)pyridazin-3-yl]piperazin-1-yl]-1,2,5-thiadiazole](/img/structure/B2918776.png)
![tert-butyl N-[(4-carbamoylfuran-2-yl)methyl]carbamate](/img/structure/B2918777.png)
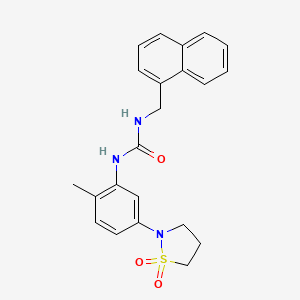
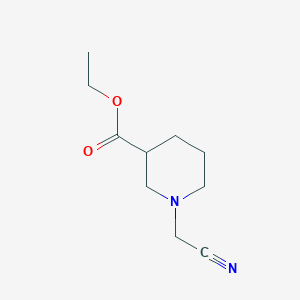
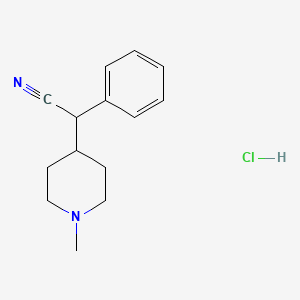
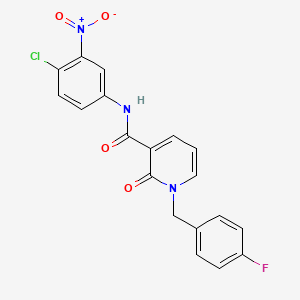
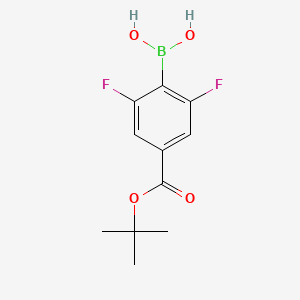
![5-[(3,4-dimethoxyphenyl)methyl]-4-(4-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2918787.png)


![Methyl 3-(4-(benzylsulfonyl)butanamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2918792.png)
